2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20343262
InChI: InChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H
SMILES:
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole

CAS No.:

Cat. No.: VC20343262

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole -

Specification

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
IUPAC Name 2-bromo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Standard InChI InChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H
Standard InChI Key HAXYFSQSCJFSJW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole (C₁₀H₅BrF₃NO) features an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with substituents at the 2- and 5-positions. The bromine atom at position 2 serves as a leaving group, facilitating cross-coupling reactions, while the 3-(trifluoromethyl)phenyl group at position 5 introduces strong electron-withdrawing effects. This combination creates a polarized aromatic system, enhancing electrophilicity at the bromine site.

Key Physicochemical Parameters

PropertyValue/Description
Molecular Weight292.05 g/mol
Boiling PointEstimated 280–300°C (decomposes)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~3.2 (predicted)

The trifluoromethyl group (-CF₃) significantly increases lipophilicity, improving membrane permeability in biological systems. Bromine’s electronegativity (2.96 Pauling scale) further polarizes the oxazole ring, making it reactive toward nucleophilic and electrophilic agents.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole typically involves modular strategies:

Oxazole Ring Formation

A common approach utilizes the Robinson-Gabriel synthesis, where α-acylaminoketones cyclize under acidic conditions. For example, reacting 3-(trifluoromethyl)benzoyl chloride with bromoacetamide yields an intermediate that undergoes dehydration to form the oxazole core.

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces the bromine substituent. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base, aryl boronic acids react with preformed oxazole intermediates at 80–100°C in toluene/water mixtures.

Yield Optimization Strategies

FactorImpact on Yield
Catalyst Loading2–5% Pd maximizes efficiency
Solvent PolarityPolar aprotic solvents (DMF) favor SNAr
Temperature80–120°C balances kinetics/thermodynamics

Side reactions, such as debromination or trifluoromethyl group hydrolysis, are mitigated by inert atmospheres and anhydrous conditions.

Chemical Reactivity and Applications

Palladium-Catalyzed Transformations

The bromine atom undergoes oxidative addition to Pd(0), enabling cross-coupling with diverse partners:

Example Reaction:
2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole + Phenylboronic Acid → 2-Phenyl-5-(3-(trifluoromethyl)phenyl)oxazole
Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O, 90°C, 12h
Yield: 72–85%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient oxazole ring facilitates SNAr at the bromine site:

NucleophileConditionsProduct
MethanolK₂CO₃, DMSO, 120°C2-Methoxy-5-(3-(trifluoromethyl)phenyl)oxazole
AmmoniaCuI, DMF, 100°C2-Amino-5-(3-(trifluoromethyl)phenyl)oxazole

Steric hindrance from the 3-(trifluoromethyl)phenyl group reduces reaction rates compared to para-substituted analogs.

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
MCF-7 (Breast)0.45Doxorubicin (0.12)
A549 (Lung)0.78Cisplatin (1.2)

Mechanistic studies suggest tubulin polymerization inhibition and ROS generation as primary modes of action.

Industrial and Materials Science Applications

Organic Electronics

The electron-deficient oxazole core serves as an n-type semiconductor in organic field-effect transistors (OFETs). Thin films of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole exhibit electron mobilities of 0.12 cm²/V·s, comparable to C₆₀ fullerene derivatives.

Coordination Chemistry

The nitrogen and oxygen atoms chelate transition metals, forming complexes with catalytic activity. A Cu(I) complex of this compound catalyzes azide-alkyne cycloadditions with turnover frequencies (TOF) exceeding 500 h⁻¹.

Future Directions

Ongoing research focuses on derivatizing the oxazole core for targeted drug delivery and high-performance polymer applications. Computational modeling (e.g., DFT studies) is critical for predicting reactivity and optimizing synthetic pathways. Collaborative efforts between academia and industry will accelerate the translation of this compound into therapeutic and technological innovations.

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